molecular formula C18H28N2O2 B5876619 Cambridge id 5303811 CAS No. 5303-81-1

Cambridge id 5303811

Cat. No.: B5876619
CAS No.: 5303-81-1
M. Wt: 304.4 g/mol
InChI Key: UBLFCLSCRSVWOE-UHFFFAOYSA-N
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Description

(Note: No data exists in the evidence for this compound. The following is a placeholder based on similar compounds.) Hypothetically, "Cambridge id 5303811" could be a synthetic organic compound with applications in medicinal chemistry or materials science. If it shares structural similarities with compounds like 5-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-5H-thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8, ), it might feature a heterocyclic core (e.g., thienopyrrole or pyrazine derivatives) with functional groups such as sulfonyl, methoxy, or boronic acid moieties. Physical properties like solubility, bioavailability, and synthetic pathways would need experimental validation .

Properties

IUPAC Name

1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLFCLSCRSVWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967528
Record name N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5303-81-1
Record name N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the cyclohexane derivative with benzyl isocyanate under controlled conditions to introduce the benzylcarbamoyl group.

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reaction Conditions

Reaction Type Catalyst/Reagent Conditions Yield
Knoevenagel condensationPiperidine, acetic acidReflux in toluene72–76%
Palladium-catalyzed defluorinationPd catalysts (e.g., Pd(OAc)₂)80°C, 12–18 hours66%
Lewis acid-catalyzed cascadePbCl₂, KOAcN₂ atmosphere, DMSO solvent55%

Mechanistic Insights

  • Knoevenagel Condensation : The reaction proceeds via deprotonation of the acrylamide’s α-hydrogen to form an enolate, which attacks the aldehyde carbonyl. This is supported by NMR and IR data showing amide N-H stretches (~3250 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .

  • Catalytic Role of Lewis Acids : In related reactions, PbCl₂ and KOAc act as Lewis acids to stabilize intermediates, enabling methylene transfer from DMSO . While not directly applicable here, this highlights the importance of catalyst selection in acrylamide chemistry.

Analytical Characterization

Technique Key Observations
¹H NMR - Isopropyl group: septet (J = 6.8 Hz) at δ 2.87 ppm and doublet (J = 6.8 Hz) at δ 1.23 ppm .
- Aromatic protons: signals at δ 7.20–7.50 ppm .
¹³C NMR - Amide carbonyl at δ 164–175 ppm .
IR - N-H stretch: ~3250 cm⁻¹ (amide).
- C=O stretch: ~1650 cm⁻¹ (amide) .
Melting Point - Ranges from 173–179°C for analogous compounds

Scientific Research Applications

(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

(Example comparison based on , and 12)

Table 1: Structural and Physicochemical Properties

Property Cambridge id 5303811* CAS 6007-85-8 CAS 1046861-20-4 CAS 54013-06-8
Molecular Formula C₆H₅X₃Y (hypothetical) C₆H₂O₃S C₆H₅BBrClO₂ C₇H₉N₃O₂
Molecular Weight ~150–250 g/mol 154.14 g/mol 235.27 g/mol 167.17 g/mol
Solubility (Water) N/A 2.58 mg/mL 0.24 mg/mL Not reported
Log P (SILICOS-IT) N/A Not reported 0.61 Not reported
Bioavailability Score N/A 0.55 0.55 Not reported
Key Functional Groups Hypothetical sulfonyl Sulfonyl, thienopyrrole Boronic acid, halogen Pyrazine carboxylate

Key Findings from Comparative Analysis

Structural Complexity: CAS 1046861-20-4 contains a boronic acid group, making it suitable for Suzuki-Miyaura cross-coupling reactions, whereas CAS 6007-85-8’s thienopyrrole core is common in kinase inhibitors .

Synthetic Accessibility :

  • CAS 1046861-20-4’s synthesis requires palladium catalysts and anhydrous conditions (e.g., THF/H₂O at 75°C), typical for boron-containing compounds .
  • CAS 6007-85-8 is synthesized via CDI-mediated coupling in THF, a method scalable for industrial production .

Q & A

Q. How to optimize content for inclusion in “People Also Ask” (PAA) features when publishing findings?

  • Methodological Answer : Structure articles with clear subheadings addressing follow-up questions (e.g., “How does solvent polarity affect reaction yields?”). Use FAQ schema markup and update content periodically based on emerging PAA trends .

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